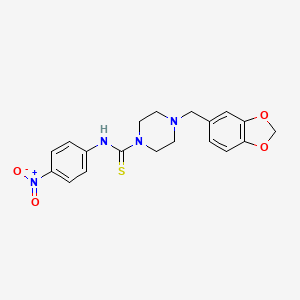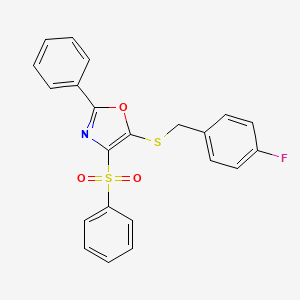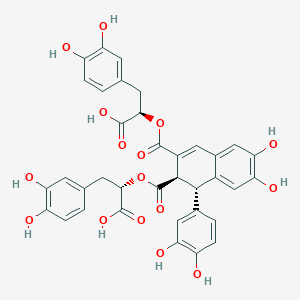![molecular formula C15H17NO3 B2861205 N-Spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-yloxirane-2-carboxamide CAS No. 2411262-26-3](/img/structure/B2861205.png)
N-Spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-yloxirane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-yloxirane-2-carboxamide, also known as NSCOC, is a synthetic compound that has recently gained attention in the field of medicinal chemistry. It belongs to the family of spirocyclic compounds, which are known for their unique structural features and diverse biological activities. NSCOC has shown promising results in scientific research as a potential drug candidate for various diseases.
Mecanismo De Acción
The mechanism of action of N-Spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-yloxirane-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the progression of various diseases. N-Spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-yloxirane-2-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in gene expression regulation. By inhibiting HDACs, N-Spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-yloxirane-2-carboxamide can induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in various disease conditions.
Biochemical and Physiological Effects
N-Spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-yloxirane-2-carboxamide has been shown to have several biochemical and physiological effects in various disease models. In cancer cells, N-Spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-yloxirane-2-carboxamide has been shown to induce apoptosis by activating caspase enzymes and increasing the expression of pro-apoptotic proteins. It has also been shown to inhibit the growth and proliferation of cancer cells by blocking cell cycle progression. In Alzheimer's disease models, N-Spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-yloxirane-2-carboxamide has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease. In viral infections, N-Spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-yloxirane-2-carboxamide has been shown to inhibit the replication of viruses by blocking viral entry and replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-yloxirane-2-carboxamide has several advantages for lab experiments, including its unique structural features, diverse biological activities, and moderate synthesis yield. However, it also has some limitations, including its moderate solubility in water and potential toxicity at high doses. Further research is needed to optimize the synthesis and purification of N-Spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-yloxirane-2-carboxamide and to determine its toxicity profile in various disease models.
Direcciones Futuras
N-Spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-yloxirane-2-carboxamide has several potential future directions for research, including the development of new analogs with improved biological activities and the optimization of its synthesis and purification methods. It also has potential applications in other disease areas, such as autoimmune diseases and metabolic disorders. Further studies are needed to fully understand the mechanism of action of N-Spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-yloxirane-2-carboxamide and to determine its safety and efficacy in preclinical and clinical trials.
In conclusion, N-Spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-yloxirane-2-carboxamide is a promising synthetic compound that has shown potential as a drug candidate for various diseases. Its unique structural features and diverse biological activities make it a promising lead compound for the development of new drugs. Further research is needed to fully understand its mechanism of action and to optimize its synthesis and purification methods.
Métodos De Síntesis
The synthesis of N-Spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-yloxirane-2-carboxamide involves a multi-step reaction sequence, starting from readily available starting materials. The first step involves the preparation of 3,4-dihydro-2H-chromene, which is then subjected to a cycloaddition reaction with cyclobutene oxide to obtain the spirocyclic intermediate. This intermediate is then further transformed into N-Spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-yloxirane-2-carboxamide by reacting with 2-isocyanatoethyl methacrylate in the presence of a catalyst. The overall yield of the synthesis is moderate, but the purity of the final product can be improved by using appropriate purification techniques.
Aplicaciones Científicas De Investigación
N-Spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-yloxirane-2-carboxamide has been extensively studied for its potential applications in various fields of biomedical research. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. In particular, N-Spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-yloxirane-2-carboxamide has shown promising results as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and viral infections. Its unique structural features and mechanism of action make it a promising lead compound for the development of new drugs.
Propiedades
IUPAC Name |
N-spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-yloxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c17-14(13-9-18-13)16-11-8-15(6-3-7-15)19-12-5-2-1-4-10(11)12/h1-2,4-5,11,13H,3,6-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQUWAXFTXEDST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C3=CC=CC=C3O2)NC(=O)C4CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-yloxirane-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-(N-benzyl-N-ethylsulfamoyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2861125.png)
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)cyclopropanesulfonamide](/img/structure/B2861126.png)


![2-((4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2861132.png)



![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2,3,4,5,6-pentachlorobenzoate](/img/structure/B2861140.png)
![5-bromo-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2861141.png)
![2-fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2861143.png)

![ethyl 2-[({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B2861145.png)